molecular formula C15H10F3N3OS2 B3596144 4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No.: B3596144
M. Wt: 369.4 g/mol
InChI Key: UECPOVFRZNSHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide” is a synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons . It contains a trifluoromethyl group, which is a common motif in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR and NMR . The compound crystallizes in the monoclinic system, with specific space group parameters .


Chemical Reactions Analysis

The compound can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

As with any chemical compound, safety precautions must be taken when handling “4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide”. It’s important to avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .

Properties

IUPAC Name

4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS2/c1-8-7-10(23-11(8)9-5-3-2-4-6-9)12(22)19-14-21-20-13(24-14)15(16,17)18/h2-7H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECPOVFRZNSHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 3
4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 4
4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 5
4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Reactant of Route 6
4-methyl-5-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

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